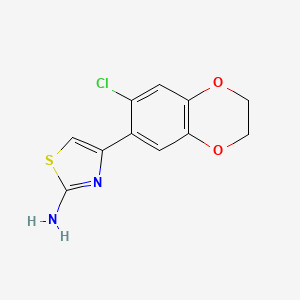

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Description

Introduction to 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

The compound this compound represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple functional groups within a single molecular framework. This compound exemplifies the current trends in medicinal chemistry toward developing hybrid molecules that combine structural motifs from different chemical families to achieve enhanced properties and functionalities. The presence of both benzodioxin and thiazole rings within the same molecule creates opportunities for diverse intermolecular interactions and potential biological activities that individual ring systems might not possess independently. Recent research has demonstrated that thiazole derivatives exhibit remarkable versatility in biological applications, ranging from antimicrobial and antifungal properties to anticancer and antiretroviral activities. The systematic study of this particular compound contributes to the expanding knowledge base of heterocyclic chemistry and provides insights into structure-activity relationships that are crucial for future drug discovery efforts.

Properties

IUPAC Name |

4-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-7-4-10-9(15-1-2-16-10)3-6(7)8-5-17-11(13)14-8/h3-5H,1-2H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRSOTQEMKMWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388111 | |

| Record name | 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

915873-63-1 | |

| Record name | 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis from α-Haloketones and Thioureas

A widely employed method for synthesizing 1,3-thiazole derivatives involves the Hantzsch thiazole synthesis , which condenses α-haloketones with thioureas or thioamides under reflux or mild heating conditions. This approach is applicable to the preparation of 4-substituted thiazoles, including those bearing benzodioxin substituents.

- Procedure : The α-haloketone precursor, functionalized with the 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl moiety, is reacted with thiourea or a substituted thiourea in ethanol or aqueous media at 60–80 °C for 1–2 hours.

- Outcome : The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and elimination to form the thiazole ring.

- Yields : Moderate to good yields (50–90%) are reported depending on the substituents and reaction conditions.

This method is supported by spectral data confirming the formation of the thiazole ring, including characteristic ^1H and ^13C NMR signals and mass spectrometry.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an efficient alternative to classical heating for the synthesis of thiazole derivatives, offering reduced reaction times and improved yields.

- Method : Microwave-assisted reactions involve mixing the α-haloketone and thiourea derivatives in a suitable solvent (e.g., ethanol or acetic acid) and irradiating at 80–100 °C for 20–60 minutes.

- Advantages : This method enhances reaction rates and can improve product purity by minimizing side reactions.

- Yields : Reported yields range from 62% to 96% for related 2-amino-1,3-thiazole derivatives.

Sulfur/Nitrogen Displacement Reactions

Transformations involving sulfur/nitrogen displacement on rhodanine derivatives have been used to access 2-amino-1,3-thiazol-4-one analogs, which can be adapted for the target compound synthesis.

- Process : Starting from 5-arylidene rhodanine derivatives, reaction with primary or secondary amines under microwave or conventional heating conditions leads to displacement of sulfur and formation of the thiazole ring.

- Conditions : Typically performed in ethanol or glacial acetic acid with catalytic amounts of base or acid, at 80–100 °C.

- Yields : Good to high yields (72–96%) have been reported for similar compounds.

Specific Preparation Method for this compound

While direct literature on the exact compound is limited, analogous procedures for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine provide a reliable synthetic blueprint:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of α-bromo ketone with 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl substituent | Halogenation of the ketone precursor to introduce α-bromo functionality | 70–85 | Requires careful control to preserve chloro substituent |

| 2 | Reaction of α-bromo ketone with thiourea in ethanol, 80 °C, 1 h | Hantzsch thiazole synthesis step forming thiazol-2-amine core | 50–75 | Purification by recrystallization or chromatography |

| 3 | Optional microwave irradiation (80–100 °C, 20–60 min) | Accelerates reaction and improves yield | 70–90 | Open vessel microwave preferred for scalability |

| 4 | Purification | Column chromatography or precipitation from ethanol | — | Confirm structure by NMR, IR, HRMS |

This method aligns with procedures reported for related aminothiazole compounds, where the key step is the cyclization of α-haloketones with thiourea derivatives.

Analytical and Spectral Confirmation

- NMR Spectroscopy : Characteristic signals for the thiazole ring protons and carbons, along with benzodioxin aromatic and aliphatic protons, confirm the structure.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- IR Spectroscopy : Presence of NH2 stretching vibrations and thiazole ring characteristic bands.

- Melting Point and Purity : Used to assess compound quality post-synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom or the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted thiazole or benzodioxin derivatives.

Scientific Research Applications

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The benzodioxin and thiazole rings contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzodioxin and thiazole derivatives, which differ in ring systems, substituents, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*†Estimated based on benzodioxepin core structure.

Structural Analysis

- The benzodioxol derivative (C₁₀H₈N₂O₂S) features a 5-membered 1,3-benzodioxole ring, reducing steric bulk compared to the target .

Substituents :

- The 7-chloro group in the target compound enhances electrophilicity, which may improve interactions with hydrophobic protein pockets (e.g., TNF-α or TRPV1 receptors) .

- The prop-2-enyl group in the derivative (CAS: 1016475-92-5) introduces an alkenyl chain, likely affecting solubility and metabolic stability .

Availability and Sourcing

Biological Activity

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H9ClN2O2S

- Molecular Weight : 252.72 g/mol

Inhibition of Acetylcholinesterase (AChE)

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. The inhibition of AChE is a significant target for drugs aimed at treating Alzheimer’s disease.

Table 1: AChE Inhibition Data

Research indicates that compounds with a thiazole core often exhibit significant AChE inhibitory activity. The specific activity of this compound is still under investigation but is expected to contribute to the development of effective anti-Alzheimer's agents.

Antioxidant Properties

In addition to its role as an AChE inhibitor, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a crucial role in neuroprotection by scavenging free radicals and reducing oxidative stress in neuronal tissues.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Benzodioxin Core : The initial synthesis typically starts with the preparation of the benzodioxin structure.

- Thiazole Ring Formation : This is followed by the introduction of the thiazole moiety through condensation reactions.

- Finalization : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

Case Studies and Research Findings

Recent studies have explored various derivatives of thiazole compounds and their biological activities. For instance:

- Study on Thiazole Derivatives : A study highlighted that thiazole derivatives exhibit promising results in inhibiting AChE activity, suggesting that modifications to the thiazole ring can enhance biological activity .

- Molecular Docking Studies : Computational studies have been conducted to predict how well these compounds bind to AChE's active site. These studies provide insights into optimizing their structure for better efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and α-chloro ketone intermediates. For example, thiourea reacts with 1-chloro-3-(2,4,6-trimethylphenyl)-propan-2-one in aqueous conditions to form the thiazol-2-amine core, followed by purification via ethanol recrystallization . Key considerations include stoichiometric control (e.g., 1:1 molar ratio of reactants), reaction time (e.g., 1 hour stirring), and temperature (ambient conditions). Contaminants like unreacted thiourea must be removed via selective precipitation .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated in studies resolving hydrogen-bonded helical chains in the crystal lattice . Complementary methods include:

- 1H-NMR : To verify aromatic proton environments and amine group presence.

- HPLC-MS : For purity assessment (≥97% as per industrial standards) and molecular ion detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay conditions. For example, in vivo models using carrageenan-induced inflammation vs. acetic acid writhing tests yield differing results due to mechanistic pathways. Methodological adjustments include:

- Standardizing dose ranges (e.g., 50–100 mg/kg).

- Including positive controls (e.g., diclofenac for anti-inflammatory assays).

- Validating results across multiple cell lines or animal models .

Q. What strategies optimize the compound’s yield in multi-step syntheses while minimizing side reactions?

- Answer : Yield optimization requires:

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., Favorskii rearrangement products).

- Catalyst selection : Acidic conditions (e.g., H2SO4) improve cyclization efficiency but require neutralization to prevent degradation.

- Solvent choice : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates, reducing byproducts .

Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological risks?

- Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate:

- Biodegradation potential : Based on benzodioxin and thiazole ring stability.

- Bioaccumulation : LogP values (~3.5) suggest moderate hydrophobicity, necessitating sediment-binding studies.

- Toxicity : Use ECOSAR to predict aquatic toxicity thresholds (e.g., LC50 for Daphnia magna) .

Methodological Challenges and Solutions

Q. How to address discrepancies in melting point data across synthetic batches?

- Answer : Variations in mp (e.g., 139.5–140°C vs. 380–381 K) may stem from polymorphic forms or residual solvents. Solutions include:

- Recrystallization refinement : Use gradient cooling in ethanol/water mixtures.

- DSC analysis : Identify polymorph transitions and ensure thermal consistency .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

- Answer : Employ a split-plot design with:

- Main plots : Varying substituents on the benzodioxin ring (e.g., chloro vs. fluoro).

- Subplots : Modifications to the thiazole amine group (e.g., alkylation or acylation).

- Replicates (n=4) and ANOVA analysis to isolate significant SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.